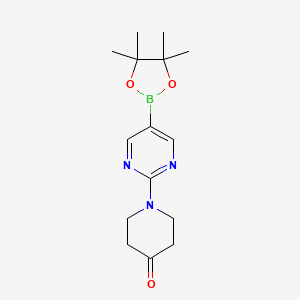

1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperidin-4-one

Description

Chemical Identity and Nomenclature

1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperidin-4-one represents a sophisticated example of modern heterocyclic chemistry, bearing the Chemical Abstracts Service registry number 1202805-27-3. The compound's International Union of Pure and Applied Chemistry nomenclature, 1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyrimidinyl]-4-piperidinone, accurately reflects its complex molecular architecture. Alternative systematic names include 4-Piperidinone, 1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyrimidinyl]- and 1-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperidin-4-one, each emphasizing different structural components of this multifaceted molecule.

The molecular formula C15H22BN3O3 reveals the compound's elemental composition, containing fifteen carbon atoms, twenty-two hydrogen atoms, one boron atom, three nitrogen atoms, and three oxygen atoms. The International Chemical Identifier code 1S/C15H22BN3O3/c1-14(2)15(3,4)22-16(21-14)11-9-17-13(18-10-11)19-7-5-12(20)6-8-19/h9-10H,5-8H2,1-4H3 provides a unique digital representation of the compound's connectivity. The corresponding International Chemical Identifier Key NPMZOZZXAWXHLS-UHFFFAOYSA-N serves as a compressed format for database searches and computational applications.

The compound exists as a solid under standard conditions with a purity specification of 98% for commercial preparations. Storage requirements specify refrigerator conditions, indicating the compound's stability profile under controlled temperature environments. The molecular weight of 303.17 daltons positions this compound within the medium molecular weight range typical of pharmaceutical intermediates and synthetic building blocks.

Historical Development of Pyrimidinyl Boronate Esters

The development of pyrimidinyl boronate esters emerged from the broader evolution of organoboron chemistry, which has experienced remarkable growth since the pioneering work in halogen-metal exchange and borylation reactions. Early synthetic approaches to pyridinylboronic acids and esters, which share structural similarities with pyrimidinyl derivatives, relied primarily on halogen-metal exchange using lithium or magnesium reagents followed by borylation with trialkyl borates. These foundational methods established the synthetic framework that would later be adapted for pyrimidine-containing systems.

The historical progression of boronate ester synthesis reveals five distinct approaches that have shaped the field: halogen-metal exchange and borylation, metal-hydrogen exchange via directed ortho-metallation followed by borylation, palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane, iridium or rhodium catalyzed carbon-hydrogen or carbon-fluorine borylation, and cycloaddition reactions. Each methodology contributed unique advantages and limitations, collectively expanding the synthetic accessibility of heterocyclic boronate esters.

The emergence of pinacol boronate esters as preferred synthetic intermediates reflected their enhanced stability compared to free boronic acids, which are prone to protodeboronation reactions. Pinacol boronate esters demonstrate superior shelf life and handling characteristics while maintaining reactivity in cross-coupling reactions. The specific case of 2-aminopyrimidine-5-pinacolboronate ester highlighted the analytical challenges associated with these compounds, necessitating specialized chromatographic methods using non-aqueous aprotic diluents and highly basic mobile phases with ion pairing reagents to prevent hydrolysis.

Recent synthetic advances have emphasized the development of practical and cost-effective routes to pyrimidinyl boronate esters. The synthesis of related (2-aminopyrimidin-5-yl) boronic acid has been achieved through in situ protection of the amine via bis-silylation using trimethylsilyl chloride followed by metal-halogen exchange using n-butyllithium and trapping with triisopropyl borate. This methodology demonstrates the sophisticated protection strategies required for sensitive pyrimidine derivatives.

Significance in Heterocyclic Chemistry

Heterocyclic chemistry has experienced unprecedented growth driven by the pharmaceutical industry's demand for diverse molecular scaffolds, with pyridines, dihydropyridines, and piperidines representing particularly valuable structural motifs. Current Food and Drug Administration-approved drugs include 62 pyridines, 10 dihydropyridines, and 72 piperidines, emphasizing the clinical relevance of these heterocyclic systems. The compound this compound incorporates both pyrimidine and piperidine frameworks, positioning it within this pharmaceutically important chemical space.

The significance of boronate esters in heterocyclic chemistry extends beyond their role as synthetic intermediates to encompass their function as dynamic cross-links in polymer networks and materials science applications. Boronate ester metathesis reactions enable the formation of vitrimer materials with unique properties including malleability, self-healing capabilities, and processability. The activation energy for dioxaborolane metathesis reactions typically ranges from 15.9 to 23.6 kilojoules per mole, making these transformations accessible under mild conditions.

The compound's pyrimidine core contributes additional synthetic utility through its ability to participate in nucleophilic aromatic substitution reactions and metal-catalyzed cross-coupling processes. Unlike pyridine systems, which often suffer from poor regioselectivity in nucleophilic addition reactions, pyrimidines can exhibit enhanced selectivity patterns due to the presence of two nitrogen atoms within the six-membered ring. This electronic environment creates distinct reactivity profiles that synthetic chemists can exploit for selective functionalization.

The integration of a piperidin-4-one moiety within the molecular framework provides additional synthetic handles for further elaboration. Ketone functionalities serve as versatile electrophilic centers for nucleophilic additions, reductive transformations, and condensation reactions. The combination of these multiple reactive sites within a single molecule creates opportunities for complex molecular assembly and diversification reactions.

Relationship to Analogous Dioxaborolane Derivatives

The structural relationship between this compound and other dioxaborolane derivatives reveals important patterns in heterocyclic boronate ester chemistry. Related compounds such as 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine (CAS 937593-41-4) share the core pyrimidine-boronate ester framework but lack the additional piperidine functionality. This structural comparison highlights the modular nature of boronate ester design, where heterocyclic cores can be systematically modified to introduce specific functionalities.

The aminopyridine boronate ester family, exemplified by 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine (CAS 827614-64-2), demonstrates the versatility of the pinacol boronate protecting group across different heterocyclic systems. These compounds share similar physical properties, including melting points in the 131-135 degrees Celsius range and low water solubility. The consistent behavior across these structural analogs suggests predictable patterns in the chemistry of heterocyclic pinacol boronate esters.

Comparative analysis of molecular weights across the dioxaborolane derivative family reveals systematic structure-property relationships. The pyrimidine-2-boronic acid pinacol ester exhibits a molecular weight of 206.05 grams per mole, while the aminopyridine analog weighs 220.08 grams per mole. The target compound, with its additional piperidin-4-one substituent, demonstrates the highest molecular weight at 303.17 grams per mole, reflecting the cumulative effect of structural elaboration.

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|

| 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | C10H15BN2O2 | 206.05 | 937593-41-4 |

| 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | C11H17BN2O2 | 220.08 | 827614-64-2 |

| This compound | C15H22BN3O3 | 303.17 | 1202805-27-3 |

The reactivity profiles of these dioxaborolane derivatives in Suzuki-Miyaura coupling reactions demonstrate their utility as synthetic building blocks for carbon-carbon bond formation. Suzuki coupling represents a metal-catalyzed reaction between organoboranes, including boronic acids and boronic esters, with halides or triflates under basic conditions to create conjugated systems. The pinacol ester functionality provides enhanced stability compared to free boronic acids while maintaining the requisite reactivity for transmetallation processes.

Recent developments in enantioselective synthesis have extended to stereodefined tertiary boronic esters, where conjunctive cross-coupling reactions on preformed cyclic boron ate complexes enable the construction of complex molecular architectures. These methodologies demonstrate the continued evolution of boronate ester chemistry toward increasingly sophisticated synthetic applications, positioning compounds like this compound as valuable components in advanced synthetic strategies.

Properties

IUPAC Name |

1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22BN3O3/c1-14(2)15(3,4)22-16(21-14)11-9-17-13(18-10-11)19-7-5-12(20)6-8-19/h9-10H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPMZOZZXAWXHLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)N3CCC(=O)CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22BN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701133930 | |

| Record name | 1-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyrimidinyl]-4-piperidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701133930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1202805-27-3 | |

| Record name | 1-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyrimidinyl]-4-piperidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1202805-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyrimidinyl]-4-piperidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701133930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

The compound 1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperidin-4-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidinone core substituted with a pyrimidine ring and a dioxaborolane moiety. Its molecular formula is C_{16}H_{22}B_{O}_3N, and it has a molecular weight of approximately 298.17 g/mol. The presence of the dioxaborolane group is significant as it can influence the compound's reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound has been primarily investigated in terms of its antiviral , antitumor , and antimicrobial properties.

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds containing pyrimidine scaffolds. For example, related pyrimidine derivatives have shown effectiveness against various viruses, including coronaviruses. The mechanism often involves inhibition of viral replication through interference with viral polymerases or host cell pathways .

Antitumor Activity

The piperidinone structure has been associated with anticancer activity. In vitro studies indicate that derivatives of piperidine can induce apoptosis in cancer cells. For instance, compounds similar to our target have demonstrated cytotoxic effects against breast cancer cell lines (e.g., MCF-7 and MDA-MB-231), with IC50 values significantly lower than standard chemotherapeutics like 5-Fluorouracil .

Antimicrobial Properties

Preliminary investigations suggest that the compound may exhibit antimicrobial properties. The dioxaborolane group has been linked to enhanced interactions with bacterial cell membranes, potentially leading to increased permeability and cell lysis .

Research Findings and Case Studies

| Study | Findings | |

|---|---|---|

| Study 1: Antiviral Efficacy | Investigated the antiviral activity against SARS-CoV-2; showed significant reduction in viral load in vitro. | Supports the potential use of pyrimidine derivatives in antiviral therapy. |

| Study 2: Antitumor Activity | Evaluated cytotoxic effects on MCF-7 cells; IC50 values were significantly lower than standard treatments. | Indicates potential for development as an anticancer agent. |

| Study 3: Antimicrobial Testing | Tested against various bacterial strains; showed promising results in inhibiting growth. | Suggests possible applications in treating bacterial infections. |

The mechanisms by which this compound exerts its biological effects are still being elucidated. However, several hypotheses include:

- Inhibition of Enzymatic Activity : The presence of the pyrimidine ring may allow for competitive inhibition of viral enzymes.

- Induction of Apoptosis : The piperidinone structure may activate apoptotic pathways in cancer cells.

- Membrane Disruption : The dioxaborolane group could facilitate interactions with microbial membranes leading to cell death.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds containing boron have potential as anticancer agents. The incorporation of the pyrimidine and piperidine moieties in this compound may enhance its biological activity by interacting with specific cellular targets. Studies have shown that similar boron-containing compounds can inhibit tumor growth and induce apoptosis in cancer cells through various mechanisms such as disrupting metabolic pathways or enhancing the efficacy of existing chemotherapeutics .

Drug Design and Development

The ability to modify the boron moiety allows for the design of prodrugs that can be activated in specific biological environments. This characteristic is crucial for developing targeted therapies that minimize side effects while maximizing therapeutic efficacy . The compound's structure suggests it could be a valuable scaffold in drug discovery programs aimed at developing new treatments for diseases like cancer or neurodegenerative disorders.

Materials Science

Covalent Organic Frameworks (COFs)

The compound's boron functionality makes it an excellent candidate for synthesizing covalent organic frameworks (COFs) . COFs are porous materials with high surface areas and tunable properties, making them suitable for applications in gas storage, separation processes, and catalysis. The incorporation of this compound into COFs has been shown to enhance their stability and functionality . For instance, COFs synthesized using similar boronates have demonstrated effective photocatalytic properties for hydrogen generation .

Photonic Applications

Due to its structural characteristics, this compound can also be utilized in photonic applications. The integration of boron into organic materials can lead to improved light absorption and emission properties, which are essential for developing efficient light-emitting devices and solar cells .

Catalysis

Suzuki-Miyaura Coupling Reactions

The presence of the boron atom in this compound allows it to act as a versatile reagent in Suzuki-Miyaura coupling reactions , a widely used method for forming carbon-carbon bonds. This reaction is fundamental in organic synthesis for constructing complex molecules from simpler ones . The compound can facilitate the coupling of aryl halides with boronic acids or esters under mild conditions, making it an attractive option for synthetic chemists.

Case Studies

Comparison with Similar Compounds

Structural Comparison

Core Pyrimidine-Boronate Structure

The target compound shares a common pyrimidine-5-boronate backbone with analogs but differs in the substituent at the pyrimidine-2-position. Key analogs include:

<sup>†</sup> Molecular formula inferred from analogs: Likely C₁₅H₂₂BN₃O₃.

Physicochemical Properties

Molecular Weight and Solubility

- The target compound’s estimated molecular weight (~290–320 g/mol) aligns with analogs like the morpholine derivative (291.16 g/mol) .

- Solubility : The ketone in piperidin-4-one reduces hydrophilicity compared to hydroxymethyl or sulfonamide analogs, which exhibit higher polarity .

Electronic Effects

Reactivity in Cross-Coupling Reactions

Suzuki-Miyaura reactions rely on boronate reactivity and steric accessibility :

- Target Compound : The ketone’s moderate electron-withdrawing effect balances reactivity and stability, making it suitable for diverse coupling conditions.

- Morpholine Analog : The ether oxygen may stabilize intermediates but reduce electrophilicity compared to ketones .

- Sulfonamide Analog : Enhanced electron withdrawal could improve oxidative addition with palladium catalysts .

Preparation Methods

Preparation Methods Analysis

Starting Materials and Key Intermediates

- Pyrimidine derivatives : The pyrimidine ring is often prepared or obtained commercially with reactive sites (e.g., halogenated at the 5-position) suitable for borylation.

- Boronic acid pinacol esters or equivalents : The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group is typically introduced via boronic acid derivatives or pinacol boronate esters.

- Piperidin-4-one derivatives : The piperidin-4-one moiety can be introduced via nucleophilic substitution or condensation reactions.

Key Synthetic Steps

Borylation of Pyrimidine Ring

- The introduction of the dioxaborolane moiety is commonly achieved by transition metal-catalyzed borylation reactions, such as palladium-catalyzed Suzuki coupling or Miyaura borylation.

- A typical approach involves starting from a halogenated pyrimidine (e.g., 5-chloropyrimidine or 5-bromopyrimidine) and reacting it with bis(pinacolato)diboron under palladium catalysis with suitable ligands and bases.

- Reaction conditions are optimized to achieve high regioselectivity and yield, often conducted in solvents like dioxane or tetrahydrofuran (THF) at elevated temperatures (80–100 °C).

Coupling with Piperidin-4-one

- The piperidin-4-one moiety can be introduced by nucleophilic substitution at the 2-position of the pyrimidine ring or via reductive amination strategies.

- In some synthetic routes, the piperidin-4-one is attached before or after the borylation step depending on the stability and reactivity of intermediates.

- The use of bases like potassium carbonate and solvents such as acetonitrile or DMF facilitates the substitution reaction.

Purification and Characterization

- The crude product is purified by chromatographic techniques such as flash column chromatography.

- Characterization is performed using Nuclear Magnetic Resonance (NMR) spectroscopy , Mass Spectrometry (MS) , and sometimes X-ray crystallography to confirm the structure and purity.

Representative Synthetic Scheme

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Halogenation of pyrimidine | POCl3 or other chlorinating agents | 60–70 | Introduces reactive halogen at C-5 |

| 2 | Miyaura borylation | Pd(dppf)Cl2, bis(pinacolato)diboron, base | 70–90 | Forms 5-borylated pyrimidine |

| 3 | Nucleophilic substitution | Piperidin-4-one, K2CO3, solvent (MeCN) | 80–95 | Attaches piperidin-4-one at C-2 |

| 4 | Purification | Chromatography | — | Isolates pure target compound |

Detailed Research Findings

- According to PubChem data, the compound with molecular formula C16H23BN2O3 and molecular weight ~302.2 g/mol corresponds to the target molecule, confirming the presence of the dioxaborolane and piperidin-4-one moieties attached to a pyrimidine core.

- The borylation step is crucial and typically employs palladium catalysts with pinacol boronate esters to achieve regioselective installation of the boron group on the heterocyclic ring.

- The piperidin-4-one fragment is introduced via nucleophilic substitution at the 2-position of the pyrimidine ring, facilitated by bases such as potassium carbonate, under mild to moderate heating conditions.

- Multi-step synthetic routes reported in related heterocyclic systems emphasize the importance of order of reactions, protecting group strategies, and choice of solvents to maximize yields and selectivity.

- Spectroscopic characterization data (NMR, MS) confirm the integrity of the boronate ester and the piperidinone ring, which are sensitive to hydrolysis and require careful handling during synthesis and purification.

Summary Table of Preparation Method Parameters

| Parameter | Typical Conditions | Comments |

|---|---|---|

| Catalyst | Pd(dppf)Cl2 or Pd(PPh3)4 | Essential for borylation step |

| Boron reagent | Bis(pinacolato)diboron | Provides dioxaborolane moiety |

| Base | Potassium carbonate, sodium acetate | Facilitates substitution and borylation |

| Solvent | Dioxane, THF, acetonitrile | Depends on step; polar aprotic preferred |

| Temperature | 80–100 °C (borylation), RT to 60 °C (substitution) | Controlled to optimize yield |

| Purification | Flash chromatography | Removes impurities and by-products |

| Yield | 60–95% depending on step | High yields achievable with optimization |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperidin-4-one, and how are reaction conditions optimized?

- Methodology : Synthesis typically involves coupling a pyrimidine boronic ester with a piperidin-4-one derivative under Suzuki-Miyaura cross-coupling conditions. Key variables include catalyst selection (e.g., Pd(PPh₃)₄), solvent choice (e.g., THF or DMF), and temperature control (60–90°C) to maximize yield. Reaction progress is monitored via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) and purified via HPLC (C18 column, acetonitrile/water gradient) .

- Optimization : Yield improvements (70–85%) are achieved by adjusting ligand-to-palladium ratios (1:1–1:2) and degassing solvents to prevent boronic ester hydrolysis .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

- Techniques :

- ¹H/¹³C NMR : Confirms boronic ester integration (δ 1.3 ppm for pinacol methyl groups) and pyrimidine ring protons (δ 8.5–9.0 ppm).

- IR : Peaks at ~1350 cm⁻¹ (B-O) and ~1600 cm⁻¹ (C=N) validate functional groups.

- HRMS : Exact mass ([M+H⁺]⁺ calculated within 3 ppm error) ensures purity .

Q. How do solubility and stability profiles impact experimental design?

- Solubility : The compound is sparingly soluble in aqueous buffers but dissolves in polar aprotic solvents (e.g., DMSO). Pre-formulation studies recommend stock solutions in anhydrous DMSO (10 mM) to prevent hydrolysis .

- Stability : Degradation occurs under acidic/alkaline conditions (pH < 4 or >10), necessitating neutral buffers for biological assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

- Case Study : Discrepancies in kinase inhibition (IC₅₀ = 0.5–5 µM) may arise from assay conditions (e.g., ATP concentration, enzyme isoforms). Validate using orthogonal assays (e.g., SPR for binding affinity, cellular thermal shift assays) and standardize protocols (fixed ATP = 1 mM, pH 7.4) .

- Data Normalization : Cross-reference with structurally analogous compounds (e.g., 5-fluoro-pyridinyl boronic esters) to isolate structure-activity relationships .

Q. What experimental design principles apply to optimizing catalytic efficiency in cross-coupling reactions?

- Design : Use factorial DOE to test variables:

- Factors : Catalyst loading (1–5 mol%), solvent polarity (THF vs. dioxane), temperature (60–100°C).

- Response : Yield and purity.

- Outcome : Higher temperatures (80°C) reduce reaction time (4–6 hrs) but may increase byproduct formation. Solvent screening (e.g., 1,4-dioxane) improves homogeneity and reduces Pd black formation .

Q. How does the boronic ester moiety influence regioselectivity in multi-step syntheses?

- Mechanism : The dioxaborolane group directs electrophilic aromatic substitution (e.g., halogenation) to the para-position of the pyrimidine ring. Confirmed via comparative XRD analysis of intermediates (e.g., 2-chloro derivatives) .

- Applications : Enables selective functionalization for prodrug development (e.g., bioconjugation with targeting peptides) .

Methodological Challenges & Solutions

Q. What strategies mitigate hygroscopicity during storage and handling?

- Storage : Use desiccated containers (silica gel) under argon. For long-term stability, lyophilize and store at -20°C in amber vials .

- Handling : Perform reactions in gloveboxes (RH < 10%) to prevent boronic ester hydrolysis .

Q. How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?

- Tools :

- Molecular docking (AutoDock Vina) : Predict binding to cytochrome P450 enzymes (e.g., CYP3A4) to assess metabolic stability.

- ADMET Prediction (SwissADME) : Optimize logP (target 2–3) and polar surface area (<90 Ų) for blood-brain barrier penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.